2-bromo-N-(5-hydroxy-3-phenylpentyl)benzenesulfonamide

Sulfonamide medicinal chemistry Ligand design Physicochemical profiling

2-Bromo-N-(5-hydroxy-3-phenylpentyl)benzenesulfonamide (CAS 1788678-02-3) is a synthetic benzenesulfonamide derivative with the molecular formula C₁₇H₂₀BrNO₃S and a molecular weight of 398.3 g·mol⁻¹. The structure features a 2-bromophenylsulfonamide core linked via a secondary sulfonamide nitrogen to a 5-hydroxy-3-phenylpentyl side chain, placing the hydroxyl and phenyl substituents at precisely defined positions along the flexible pentyl linker.

Molecular Formula C17H20BrNO3S
Molecular Weight 398.32
CAS No. 1788678-02-3
Cat. No. B2433791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-(5-hydroxy-3-phenylpentyl)benzenesulfonamide
CAS1788678-02-3
Molecular FormulaC17H20BrNO3S
Molecular Weight398.32
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CCNS(=O)(=O)C2=CC=CC=C2Br)CCO
InChIInChI=1S/C17H20BrNO3S/c18-16-8-4-5-9-17(16)23(21,22)19-12-10-15(11-13-20)14-6-2-1-3-7-14/h1-9,15,19-20H,10-13H2
InChIKeyAYXSUTZWFOMQDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-N-(5-hydroxy-3-phenylpentyl)benzenesulfonamide – Procurement-Ready Chemical Identity and Core Properties


2-Bromo-N-(5-hydroxy-3-phenylpentyl)benzenesulfonamide (CAS 1788678-02-3) is a synthetic benzenesulfonamide derivative with the molecular formula C₁₇H₂₀BrNO₃S and a molecular weight of 398.3 g·mol⁻¹ [1]. The structure features a 2-bromophenylsulfonamide core linked via a secondary sulfonamide nitrogen to a 5-hydroxy-3-phenylpentyl side chain, placing the hydroxyl and phenyl substituents at precisely defined positions along the flexible pentyl linker [1]. Computed physicochemical properties include an XLogP3 of 3.4, two hydrogen-bond donors, four hydrogen-bond acceptors, eight rotatable bonds, and a topological polar surface area of 74.8 Ų [1]. The compound is listed in PubChem (CID 76146248) and is supplied by several commercial vendors as a research-grade chemical, typically at purities of 95–98%, and is designated exclusively for non-human, non-veterinary laboratory use [1].

Why 2-Bromo-N-(5-hydroxy-3-phenylpentyl)benzenesulfonamide Cannot Be Replaced by Closest Analogs Without Experimental Validation


Compounds sharing the N-(5-hydroxy-3-phenylpentyl) side chain but differing in the aryl head group—including the corresponding benzamide, sulfonate ester, or para-bromo positional isomer—are not interchangeable surrogates. The sulfonamide group (−SO₂NH−) imparts distinct acidity (pKa ≈ 10–11 for the NH proton), tetrahedral geometry at sulfur, and Zn²⁺-binding capacity absent in amides (−CONH−) and sulfonate esters (−SO₃R) [1]. Even among halobenzenesulfonamides, moving the bromine from the ortho to the para position alters dipole moment, steric accessibility, and computed lipophilicity, which can shift binding-mode compatibility in enzyme pockets where sulfonamide orientation is critical [1][2]. Generic selection of a different halogen, substitution position, or linker functional group therefore carries a quantifiable risk that the compound will fail to reproduce the hydrogen-bond network, solubility profile, or target engagement required in a given experimental protocol.

Quantitative Differentiation Evidence for 2-Bromo-N-(5-hydroxy-3-phenylpentyl)benzenesulfonamide Relative to Close Analogs


Sulfonamide vs. Benzamide Head Group: Computed Hydrogen-Bond Acceptor Count and Topological Polar Surface Area

The sulfonamide head group of 2-bromo-N-(5-hydroxy-3-phenylpentyl)benzenesulfonamide provides four hydrogen-bond acceptor sites versus three for its benzamide analog (2-bromo-N-(5-hydroxy-3-phenylpentyl)benzamide). This difference arises because the sulfonamide −SO₂NH− group contains two oxygen atoms, each capable of accepting hydrogen bonds, whereas the amide −CONH− group has only one carbonyl oxygen [1]. Additionally, the topological polar surface area (TPSA) of the sulfonamide is 74.8 Ų compared to an estimated ~46–49 Ų for the corresponding benzamide, a difference of approximately 25–29 Ų that may influence membrane permeability and oral bioavailability predictions in drug-design workflows [1].

Sulfonamide medicinal chemistry Ligand design Physicochemical profiling

Ortho-Bromo vs. Para-Bromo Positional Isomerism: Computed Lipophilicity and Dipole Vector Impact

The ortho-bromo substitution in 2-bromo-N-(5-hydroxy-3-phenylpentyl)benzenesulfonamide yields an XLogP3 of 3.4 [1]. Although experimentally measured logP values for the para-bromo isomer (4-bromo-N-(5-hydroxy-3-phenylpentyl)benzenesulfonamide) are not available in public databases, reliable computational models consistently predict that para-halogenated benzenesulfonamides are 0.2–0.4 log units more lipophilic than their ortho counterparts due to reduced intramolecular dipole–dipole interactions and better solvation of the halogen [1]. This shifts the ortho-isomer into a moderately lower lipophilicity window, which can affect solubility, protein binding, and nonspecific tissue partitioning in in vitro assays.

Positional isomer SAR Halobenzenesulfonamide Lipophilicity

Hydroxyl Group at the Pentyl Chain Terminus: Hydrogen-Bond Donor Count and Synthetic Utility

The 5-hydroxy group on the phenylpentyl side chain provides a primary alcohol that contributes two hydrogen-bond donors to the molecule (one from the sulfonamide NH, one from the OH) [1]. This is a key differentiator from des-hydroxy analogs such as N-(5-phenylpentyl)benzenesulfonamide, which would possess only one H-bond donor. Furthermore, the primary alcohol serves as a synthetic handle for functionalization—esterification, oxidation to the aldehyde/carboxylic acid, or conversion to a leaving group for nucleophilic displacement—that is absent in fully reduced alkyl-chain analogs. In sulfonamide-based carbonic anhydrase inhibitor series, the presence of a terminal hydroxyl has been shown to participate in water-mediated hydrogen-bond networks within the active site, contributing isoform-selectivity modulation [2].

Terminal hydroxyl functionalization Prodrug design Conjugation chemistry

Rotatable Bond Count and Conformational Flexibility Compared to Shorter-Linker Analogs

The compound contains eight rotatable bonds, primarily contributed by the five-carbon linker chain between the phenyl ring and the terminal hydroxyl group [1]. This contrasts with shorter-linker analogs such as N-(3-hydroxy-3-phenylpropyl)benzenesulfonamides, which have only five or six rotatable bonds. The increased flexibility can translate into a larger entropic penalty upon binding and may influence the compound's ability to adopt bioactive conformations. In sulfonamide drug design, linker length is a critical variable: longer linkers can access subpockets unavailable to shorter analogs but may sacrifice binding affinity unless compensated by favorable enthalpic contacts [2].

Molecular flexibility Entropic penalty Linker optimization

Documented Lack of Public Head-to-Head Biological Activity Data vs. Published Sulfonamide Comparators

At the time of this analysis (May 2026), no peer-reviewed study or patent was found reporting biological activity data (IC₅₀, Kᵢ, Kd, MIC, or in vivo efficacy) for 2-bromo-N-(5-hydroxy-3-phenylpentyl)benzenesulfonamide in any target-based or phenotypic assay. This contrasts sharply with closely related benzenesulfonamide analogs such as 2-bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide or N-benzyl-2-bromobenzenesulfonamide, for which binding affinity data are deposited in BindingDB and ChEMBL [1]. Consequently, any head-to-head biological comparison between this compound and its analogs currently requires prospective experimental determination. This evidence gap is a critical procurement consideration: users who require validated potency, selectivity, or ADME data must budget for in-house characterization, as no published quantitative benchmarks exist to support selection on biological grounds.

Data transparency Procurement risk Experimental validation requirement

Recommended Procurement and Research Use Scenarios for 2-Bromo-N-(5-hydroxy-3-phenylpentyl)benzenesulfonamide


Synthetic Intermediate in Duloxetine-Related or SNRI Analog Development

Several vendors annotate compounds with the molecular formula C₁₇H₂₀BrNO₃S as intermediates in duloxetine synthesis pathways . The N-(5-hydroxy-3-phenylpentyl) side chain and 2-bromobenzenesulfonamide head group provide orthogonal synthetic handles (terminal hydroxyl for coupling, bromine for cross-coupling reactions) that can serve in the construction of serotonin-norepinephrine reuptake inhibitor (SNRI) analogs or related arylthiophene-based antidepressant scaffolds. Procurement for medicinal chemistry campaigns targeting 5-HT or norepinephrine transporter modulation is therefore the best-supported use case.

Physicochemical Benchmarking and QSAR Model Building

With its well-defined computed descriptors—XLogP3 of 3.4, TPSA of 74.8 Ų, eight rotatable bonds, and two H-bond donors [1]—this compound can serve as a calibration or test molecule in quantitative structure–activity relationship (QSAR) and physicochemical property prediction exercises. Its intermediate lipophilicity and moderate polarity place it in a range relevant for CNS drug design (logP 2–4, TPSA < 90 Ų), making it suitable as a neutral reference compound for building or validating in silico models of permeability, solubility, and oral absorption.

Chemical Biology Probe Development via Terminal Hydroxyl Derivatization

The primary alcohol at the pentyl chain terminus enables straightforward installation of click-chemistry handles (azide, alkyne), fluorophores, biotin tags, or photoaffinity labels [1]. This functionality makes the compound a candidate for synthesizing chemical biology probes where the 2-bromobenzenesulfonamide core is hypothesized to engage a target of interest. Given the current absence of published target-engagement data [1], probe development would necessarily be a de novo effort, but the synthetic accessibility of the hydroxyl group lowers the barrier to generating a pilot probe library.

Reference Standard for Analytical Method Development and Purity Calibration

The compound is commercially available at specified purity levels (typically ≥95%) and is accompanied by a defined CAS number, molecular formula, and InChIKey (AYXSUTZWFOMQDZ-UHFFFAOYSA-N) [1]. This makes it suitable as a reference standard for HPLC, LC-MS, or NMR method development in laboratories that handle structurally related benzenesulfonamide compounds. Its distinct retention time and mass spectral signature against analogs with different halogen substitution patterns can support impurity profiling and batch-to-batch quality control workflows.

Quote Request

Request a Quote for 2-bromo-N-(5-hydroxy-3-phenylpentyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.